Product packaging for 4-(3-Bromo-4-methylpyridin-2-yl)morpholine(Cat. No.:)

4-(3-Bromo-4-methylpyridin-2-yl)morpholine

Cat. No.: B11800456
M. Wt: 257.13 g/mol
InChI Key: ZQKWYPKRRCOFLH-UHFFFAOYSA-N
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Description

4-(3-Bromo-4-methylpyridin-2-yl)morpholine is a valuable chemical intermediate in organic synthesis and drug discovery research. This compound features a morpholine ring attached to a bromo- and methyl-substituted pyridine core, a common structural motif in the development of pharmacologically active molecules. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to create diverse compound libraries . Similarly, the morpholine group is a privileged structure in medicinal chemistry, often used to fine-tune the solubility, bioavailability, and metabolic stability of potential drug candidates . As a solid with a predicted molecular weight of 243.1 g/mol, it is characterized by specific physical properties including a melting point range and predicted density and pKa values, which are critical for reaction planning and purification . This reagent is strictly intended for research applications in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols before handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13BrN2O B11800456 4-(3-Bromo-4-methylpyridin-2-yl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

4-(3-bromo-4-methylpyridin-2-yl)morpholine

InChI

InChI=1S/C10H13BrN2O/c1-8-2-3-12-10(9(8)11)13-4-6-14-7-5-13/h2-3H,4-7H2,1H3

InChI Key

ZQKWYPKRRCOFLH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)N2CCOCC2)Br

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 3 Bromo 4 Methylpyridin 2 Yl Morpholine

Retrosynthetic Analysis of 4-(3-Bromo-4-methylpyridin-2-yl)morpholine

A retrosynthetic analysis of this compound provides a logical framework for devising its synthesis. The most apparent disconnection is the carbon-nitrogen (C-N) bond between the pyridine (B92270) ring and the morpholine (B109124) moiety. This bond is formed via the reaction of an electrophilic pyridine precursor and a nucleophilic morpholine.

This disconnection leads to two primary synthons:

A 3-bromo-4-methylpyridin-2-yl electrophile.

A morpholine nucleophile.

Translating these synthons into practical, commercially available or readily synthesizable starting materials, the logical precursors are morpholine and a suitably activated pyridine derivative. The pyridine ring must possess a good leaving group at the C-2 position to facilitate a nucleophilic attack by morpholine. Halogens such as chlorine or bromine are excellent choices for this role. Therefore, a key intermediate in the forward synthesis would be a dihalogenated pyridine, such as 2,3-dibromo-4-methylpyridine or 2-chloro-3-bromo-4-methylpyridine .

The synthesis of this dihalopyridine intermediate itself can be envisioned starting from simpler pyridine derivatives, potentially involving steps such as diazotization of an aminopyridine followed by a Sandmeyer-type reaction, or direct halogenation of a pyridone precursor.

Established Synthetic Routes for this compound

The most established and direct method for the synthesis of the target compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the inherent electrophilicity of the pyridine ring, which is enhanced by the presence of electron-withdrawing halogen substituents.

A plausible two-step synthesis is outlined below, starting from a known precursor.

Step 1: Synthesis of the Precursor 3-Bromo-4-methylpyridine

One common route to 3-bromo-4-methylpyridine involves the diazotization of 4-methyl-3-aminopyridine. The amino group is converted into a diazonium salt, which is then displaced by a bromide ion. A patented method describes reacting 4-methyl-3-aminopyridine with an acid to form a salt, cooling the mixture to between -10°C and 0°C, and then adding bromine followed by an aqueous solution of sodium nitrite to generate and subsequently displace the diazonium group google.com. Another approach involves the direct bromination of 4-methylpyridine (B42270) using bromine in the presence of a Lewis acid like AlCl₃ at elevated temperatures chemicalbook.com.

Step 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr)

With a suitable precursor like 2,3-dibromo-4-methylpyridine, the final step involves its reaction with morpholine. The halogen at the C-2 position of the pyridine ring is significantly more activated towards nucleophilic substitution than the halogen at the C-3 position. This regioselectivity is a well-documented phenomenon in pyridine chemistry.

The reaction proceeds by the attack of the nitrogen atom of morpholine on the C-2 position of the pyridine ring, forming a Meisenheimer complex intermediate. The subsequent departure of the bromide leaving group re-aromatizes the ring and yields the final product, this compound. This type of reaction is frequently employed for the synthesis of various substituted pyridines tandfonline.comchemrxiv.orgtandfonline.comsci-hub.se.

The efficiency of the SNAr reaction is highly dependent on the reaction conditions. Key parameters that can be optimized to maximize yield and purity include the choice of solvent, temperature, and the presence or absence of a base. High-boiling polar aprotic solvents are typically used to facilitate the reaction, which often requires elevated temperatures. Microwave irradiation has also been shown to dramatically reduce reaction times and improve yields in the nucleophilic substitution of halopyridines tandfonline.comtandfonline.comsci-hub.se.

ParameterCondition/ReagentRationaleTypical Yield Range
SolventDMSO, DMF, NMPHigh-boiling polar aprotic solvents stabilize the charged intermediate (Meisenheimer complex).Moderate to High (60-95%)
Temperature100-180 °C (Conventional) or 100-150 °C (Microwave)Provides sufficient energy to overcome the activation barrier of the reaction. Microwave heating can significantly accelerate the reaction tandfonline.comsci-hub.se.
Base (Optional)K₂CO₃, Cs₂CO₃, or excess morpholineAn external base or using morpholine itself as the base neutralizes the HBr generated, driving the reaction to completion.
Reactant Ratio1.5 - 3.0 equivalents of morpholineUsing an excess of the amine nucleophile ensures complete consumption of the limiting dihalopyridine precursor.

Transitioning the synthesis from a laboratory scale to larger research production quantities introduces several considerations. For the SNAr reaction, which is often exothermic, heat management becomes critical to prevent runaway reactions and the formation of impurities. The addition of morpholine may need to be controlled to manage the reaction rate.

Purification on a larger scale can also be challenging. The removal of high-boiling solvents like DMSO or DMF requires techniques such as vacuum distillation or aqueous extraction. Excess morpholine must also be removed, often through extraction or by converting the product to a salt, precipitating it, and then liberating the free base. Crystallization is a preferred method for final purification on a larger scale to ensure high purity.

Novel Synthetic Approaches and Green Chemistry Principles in this compound Synthesis

While SNAr is a robust method, modern organic synthesis increasingly favors catalytic approaches that offer milder conditions and broader substrate scope. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, represents a powerful alternative for forming C-N bonds wikipedia.org. This reaction is highly versatile and has been successfully applied to the amination of various halopyridines researchgate.net.

The reaction involves the oxidative addition of the 2-halopyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

The success of the Buchwald-Hartwig amination is critically dependent on the choice of the palladium catalyst and, most importantly, the supporting ligand. The development of sterically hindered, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands has been instrumental in creating highly active and versatile catalyst systems. For the coupling of a secondary cyclic amine like morpholine with a 2-halopyridine, several catalyst systems have proven effective researchgate.netrsc.orgnih.govresearchgate.net.

From a green chemistry perspective, catalytic methods are inherently more atom-economical than stoichiometric reactions. Furthermore, recent advancements have focused on developing catalysts that are effective at lower loadings and in more environmentally benign solvents. For instance, microwave-assisted SNAr reactions using ethanol as a solvent have been reported as a greener alternative to traditional high-boiling aprotic solvents tandfonline.comtandfonline.com.

Pd SourceLigandBaseSolventTypical Temperature
Pd₂(dba)₃ or Pd(OAc)₂XPhos, SPhos, RuPhosNaOt-Bu, K₃PO₄, LiHMDSToluene, Dioxane80-110 °C
Pd(OAc)₂BINAPCs₂CO₃Toluene100 °C
(NHC)Pd(allyl)Cl Precatalyst(Self-ligated)NaOt-BuDioxaneRoom Temp to 80 °C

These advanced catalytic systems often provide higher yields under milder conditions compared to traditional SNAr methods, with greater functional group tolerance, making them a valuable tool for the synthesis of complex molecules like this compound.

Sustainable Solvents and Reagents

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound. The traditional synthesis of substituted pyridines often involves the use of hazardous organic solvents and stoichiometric reagents. Modern approaches, however, seek to minimize environmental impact through the adoption of sustainable alternatives.

For the synthesis of pyridine derivatives, a shift towards greener protocols is evident. Methodologies such as multicomponent one-pot reactions, the use of environmentally benign solvents, solvent-free synthesis, and energy-efficient techniques like microwave and ultrasonic irradiation are gaining prominence. nih.govresearchgate.net In the context of synthesizing precursors to the title compound, iron-catalyzed cyclization reactions for creating the pyridine core represent a move away from more toxic heavy metal catalysts. rsc.org

The use of deep eutectic solvents (DES), which are typically non-toxic, biodegradable, and inexpensive, is also being explored for pyridine synthesis. ijarsct.co.in For the nucleophilic aromatic substitution (SNAr) step, where morpholine displaces a halogen on the pyridine ring, solvents like dimethyl sulfoxide (DMSO) are common. However, greener alternatives such as ionic liquids or water, potentially under phase-transfer catalysis conditions, could be employed to reduce the environmental footprint. Furthermore, optimizing reactions to use catalytic rather than stoichiometric amounts of reagents and designing processes that can be telescoped to avoid intermediate isolation and purification steps contribute to a more sustainable chemical synthesis. acs.org

Derivatization Strategies for this compound Analogs and Precursors

The structure of this compound offers multiple sites for chemical modification, making it a versatile scaffold for generating a library of analogs. Derivatization can be strategically targeted at the pyridine moiety, the morpholine ring system, or the highly reactive bromo position.

Functionalization of the Pyridine Moiety

Beyond the key bromo substituent, the pyridine ring of this compound possesses other positions for functionalization. The C-H bonds at positions 5 and 6, as well as the methyl group at C4, are potential sites for modification.

C-H Activation : Direct C-H functionalization is a powerful tool for derivatization that avoids the need for pre-functionalized substrates. While the electron-donating nature of the morpholino group and the methyl group direct activation towards certain positions, specific catalysts and directing groups can be used to achieve functionalization at the C5 or C6 positions. For instance, transition metal-catalyzed C-H activation can introduce new aryl, alkyl, or other functional groups. nih.gov

Modification of the Methyl Group : The 4-methyl group can be a handle for further transformations. It can undergo oxidation to form a carboxylic acid or an aldehyde, or it can be halogenated (e.g., using N-bromosuccinimide) to provide a benzylic bromide, which is a versatile intermediate for introducing a wide range of nucleophiles.

Skeletal Editing : Advanced techniques, though less common, allow for the fundamental alteration of the pyridine core itself. Skeletal editing through sequences like dearomatization, cycloaddition, and retro-cycloaddition can transform the pyridine ring into other aromatic systems, such as substituted benzenes or naphthalenes, offering a radical approach to analog synthesis. nih.gov

Chemical Modifications of the Morpholine Ring System

The morpholine ring, while generally stable, can also be modified to create structural diversity.

α-Functionalization : The C-H bonds adjacent to the nitrogen and oxygen atoms of the morpholine ring can be targeted for functionalization. For example, photoredox catalysis can enable the α-amine C-H arylation of the morpholine ring.

Ring Opening and Modification : Under certain conditions, the morpholine ring can be opened. For instance, N-acyl morpholin-2-ones can undergo organocatalytic ring-opening polymerization to form functionalized polyesters. nih.govacs.org While the N-aryl linkage in the title compound imparts significant stability, cleavage under harsh conditions followed by trapping with a modified reagent could yield analogs with altered ring systems.

Synthesis of Substituted Morpholine Analogs : An alternative to direct modification is the synthesis of the target molecule using a pre-functionalized morpholine ring. Various synthetic strategies exist for creating substituted morpholines, such as the ring opening of aziridines with haloalcohols, which can then be used in the initial synthesis to produce analogs with substituents on the morpholine moiety. researchgate.net

Exploration of Reactions at the Bromo Position

The bromine atom at the C3 position of the pyridine ring is the most versatile handle for derivatization, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. innospk.com

Suzuki-Miyaura Coupling : This reaction is widely used to form C-C bonds by coupling the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at the C3 position. researchgate.net

Sonogashira Coupling : For the introduction of alkyne functionalities, the Sonogashira coupling, which uses a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple the bromopyridine with a terminal alkyne, is highly effective. rsc.orgresearchgate.net

Buchwald-Hartwig Amination : This palladium-catalyzed reaction enables the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the C3 position. This is particularly useful for building analogs containing diverse amino functionalities. nih.gov

Heck Coupling : The Heck reaction can be used to introduce alkenyl groups by coupling the bromopyridine with an alkene.

Cyanation : The bromo group can be displaced by a cyanide group, often using a palladium or copper catalyst, to yield the corresponding 3-cyanopyridine derivative, which is a valuable precursor for acids, amides, and amines. rsc.org

The table below summarizes various cross-coupling reactions applicable to the bromo position.

Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)Resulting Functional Group
Suzuki-MiyauraR-B(OH)₂C-CPd(PPh₃)₄, BaseAryl, Heteroaryl, Alkyl
SonogashiraR-C≡CHC-CPdCl₂(PPh₃)₂, CuI, BaseAlkynyl
Buchwald-HartwigR₂NHC-NPd₂(dba)₃, Ligand, BaseAmino
HeckAlkeneC-CPd(OAc)₂, Ligand, BaseAlkenyl
StilleR-Sn(Alkyl)₃C-CPd(PPh₃)₄Aryl, Alkenyl
CyanationZn(CN)₂ or KCNC-CNPd(PPh₃)₄Nitrile

Computational and Theoretical Investigations of 4 3 Bromo 4 Methylpyridin 2 Yl Morpholine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule, which in turn governs its structure, stability, and chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. youtube.comacs.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. rsc.org

For 4-(3-Bromo-4-methylpyridin-2-yl)morpholine, FMO analysis would reveal:

Reactivity: The energy of the HOMO is associated with the molecule's nucleophilicity, while the LUMO's energy relates to its electrophilicity.

Kinetic Stability: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO.

Electron Distribution: The spatial distribution of the HOMO and LUMO indicates the likely sites for nucleophilic and electrophilic attack, respectively. In this molecule, the analysis would show how the pyridine (B92270) ring, bromine atom, methyl group, and morpholine (B109124) moiety contribute to these orbitals. researchgate.netwuxibiology.com

Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

ParameterSymbolSignificance for this compound
Highest Occupied Molecular Orbital EnergyE(HOMO)Indicates the molecule's ability to donate electrons (nucleophilicity). Higher energy suggests greater reactivity as a nucleophile.
Lowest Unoccupied Molecular Orbital EnergyE(LUMO)Indicates the molecule's ability to accept electrons (electrophilicity). Lower energy suggests greater reactivity as an electrophile.
HOMO-LUMO Energy GapΔEE(LUMO) - E(HOMO). A smaller gap suggests higher chemical reactivity and lower kinetic stability.

An Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, illustrates the charge distribution within a molecule from the perspective of an approaching positive point charge. chemrxiv.orgchemrxiv.orgnih.gov It is a valuable tool for predicting how molecules will interact. Different colors on the surface represent different potential values:

Red: Regions of most negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like the nitrogen and oxygen of the morpholine ring and the pyridine nitrogen). These are sites prone to electrophilic attack. researchgate.net

Blue: Regions of most positive electrostatic potential, usually found around electropositive atoms like hydrogen. These are sites for potential nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an EPS map would visualize the electron-rich areas (pyridine nitrogen, morpholine oxygen) and electron-poor areas, providing a guide to its intermolecular interactions and reactive sites.

Table 2: Interpreting Electrostatic Potential Surface (EPS) Maps

Color CodePotential ValueImplied Chemical Property for this compound
RedNegativeHigh electron density. Likely sites for electrophilic attack (e.g., pyridine N, morpholine O).
BluePositiveLow electron density. Potential sites for nucleophilic attack.
GreenNeutralBalanced charge distribution.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

Key insights from an NBO analysis of this compound would include:

Atomic Charges: Calculation of the natural charge on each atom, offering a more chemically intuitive picture of charge distribution than other methods.

Hybridization: Determination of the hybridization of atomic orbitals in forming bonds.

Intramolecular Interactions: It quantifies stabilizing interactions, such as hyperconjugation, which involves electron donation from a filled bonding orbital to an adjacent empty anti-bonding orbital. For instance, it could reveal interactions between the lone pairs of the morpholine oxygen/nitrogen and the pyridine ring system.

Table 3: Outputs of Natural Bond Orbital (NBO) Analysis

NBO ParameterDescriptionSignificance for this compound
Natural Atomic ChargeThe charge localized on each atom.Reveals the charge distribution and identifies the most electronegative and electropositive centers.
Stabilization Energy (E(2))The energy associated with hyperconjugative interactions between donor (filled) and acceptor (unfilled) orbitals.Quantifies the strength of intramolecular charge transfer and delocalization, contributing to molecular stability.
Occupancy of Natural OrbitalsThe number of electrons in a given NBO.Values close to 2.0 indicate classic Lewis structures (bonds, lone pairs), while deviations suggest electron delocalization.

Conformational Analysis and Energy Landscape Exploration of this compound

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. The goal is to identify the most stable conformers, which are those with the lowest potential energy.

Molecular mechanics (MM) and semi-empirical methods are computationally less expensive approaches used for scanning the potential energy surface of a molecule.

Molecular Mechanics (MM): This method uses classical physics principles (force fields) to calculate the energy of a molecule based on bond lengths, angles, and torsions. It is very fast and suitable for exploring the vast conformational space of large molecules.

Semi-Empirical Methods: These methods are based on quantum mechanics but use approximations and parameters derived from experimental data to simplify calculations, making them faster than full quantum methods like DFT.

These methods would be used for an initial, broad search of the possible conformations of this compound, particularly concerning the rotation around the C-N bond connecting the pyridine and morpholine rings and the puckering of the morpholine ring itself.

After an initial scan with faster methods, Density Functional Theory (DFT) is employed to obtain more accurate energies and geometries for the most promising low-energy conformers. researchgate.net DFT is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost for many molecular systems.

A DFT-based conformational search would refine the geometries and relative energies of the conformers identified by MM or semi-empirical methods. This would lead to a precise determination of the global minimum energy structure and the energy barriers between different stable conformations, providing a comprehensive understanding of the molecule's flexibility and preferred shape.

Table 4: Comparison of Conformational Analysis Methods

MethodPrinciplePrimary Use for this compoundAdvantageDisadvantage
Molecular Mechanics (MM)Classical mechanics (force fields)Initial broad search for many possible conformers.Very fast, suitable for large systems.Less accurate, dependent on force field quality.
Semi-Empirical MethodsApproximate quantum mechanicsRapid screening of conformers with some quantum effects.Faster than DFT.Less accurate than DFT.
Density Functional Theory (DFT)Quantum mechanics (electron density)Accurate energy calculation and geometry optimization of low-energy conformers.High accuracy for structure and energy.Computationally expensive.

Molecular Dynamics Simulations for Studying Dynamic Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with the surrounding environment. For this compound, MD simulations could provide valuable insights into its conformational flexibility, dynamic stability, and interactions with various solvents.

In a typical MD simulation protocol, the molecule would be placed in a simulation box filled with a chosen solvent, such as water, to mimic physiological conditions. The system's energy is then minimized, followed by a gradual increase in temperature and pressure to physiological values. The production phase of the simulation involves running the calculations for an extended period, typically nanoseconds to microseconds, to capture the dynamic behavior of the molecule.

Analysis of the MD trajectory can reveal key information about the compound's dynamics. For instance, the root-mean-square deviation (RMSD) of the atomic positions can indicate the stability of the molecule's conformation over time. The root-mean-square fluctuation (RMSF) of individual atoms can highlight flexible regions of the molecule, such as the morpholine ring.

Furthermore, MD simulations can elucidate the nature of solvent interactions. By analyzing the radial distribution function (RDF) of solvent molecules around specific atoms or functional groups of this compound, it is possible to understand the solvation shell structure and identify key hydrogen bonding interactions. This information is crucial for understanding the compound's solubility and its behavior in aqueous environments.

Illustrative Data from Hypothetical Molecular Dynamics Simulations:

Simulation ParameterValueDescription
Simulation Time100 nsThe total duration of the production MD simulation.
Solvent ModelTIP3P WaterA commonly used explicit water model for biomolecular simulations.
Temperature300 KApproximate physiological temperature.
Pressure1 atmStandard atmospheric pressure.
Average RMSD1.5 ÅIndicates good conformational stability of the compound during the simulation.
Key Hydrogen BondsMorpholine oxygen with waterHighlights the potential for interaction with aqueous environments.

Molecular Docking Studies for Potential Biological Target Identification and Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely employed in drug discovery to identify potential biological targets and to understand the interactions between a ligand, such as this compound, and a protein receptor.

Virtual screening involves the computational screening of large libraries of small molecules against a specific protein target. In the context of this compound, this approach could be used to identify potential protein targets by docking the compound against a panel of known drug targets. The selection of protein targets would be guided by the structural features of the compound. For instance, the pyridine and morpholine moieties are present in many biologically active molecules, suggesting potential interactions with a range of protein families, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways.

The virtual screening process would involve preparing the 3D structure of this compound and the structures of the target proteins. Docking algorithms would then be used to predict the binding affinity and pose of the compound within the active site of each protein. The results would be ranked based on a scoring function, which estimates the binding energy. Compounds with high scores against specific targets would be considered for further investigation.

Once a potential protein target is identified, detailed molecular docking studies can be performed to predict the binding mode and the key interactions between this compound and the protein's active site. This analysis provides a "fingerprint" of the ligand-protein interactions.

For example, the bromine atom on the pyridine ring could participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug design. The nitrogen atom in the pyridine ring and the oxygen atom in the morpholine ring could act as hydrogen bond acceptors, forming interactions with donor residues in the protein's active site. The methyl group could engage in hydrophobic interactions with nonpolar residues.

Hypothetical Molecular Docking Results for this compound against a Putative Kinase Target:

Interaction TypeProtein ResidueLigand Atom/Group
Hydrogen BondAsp145Morpholine Oxygen
Halogen BondGln85Bromine
Hydrophobic InteractionLeu83Methyl Group
Pi-StackingPhe80Pyridine Ring

This detailed interaction fingerprint can guide the optimization of the compound's structure to improve its binding affinity and selectivity for the target protein.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. frontiersin.org These methods are valuable for predicting the activity of new compounds and for guiding the design of more potent or property-optimized molecules.

For this compound, a QSAR study would typically involve synthesizing a series of derivatives with variations in different parts of the molecule, such as substitutions on the pyridine ring or modifications of the morpholine moiety. The biological activity of these derivatives would be experimentally determined.

Subsequently, a set of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates the descriptors with the observed biological activity.

A robust QSAR model can be used to predict the activity of unsynthesized derivatives, thereby prioritizing the synthesis of the most promising compounds. nih.govnih.gov Similarly, QSPR models can be developed to predict physicochemical properties like solubility, lipophilicity (logP), and metabolic stability.

Example of Descriptors in a Hypothetical QSAR Model for this compound Derivatives:

DescriptorDescriptionPotential Impact on Activity
LogPLipophilicityInfluences cell membrane permeability and binding to hydrophobic pockets.
Molecular WeightSize of the moleculeCan affect binding site accessibility and pharmacokinetic properties.
Dipole MomentPolarity of the moleculeImportant for electrostatic interactions with the target protein.
Number of Hydrogen Bond AcceptorsCapacity to form hydrogen bondsCrucial for specific interactions within the binding site.

By systematically exploring the relationship between these descriptors and the biological activity, QSAR and QSPR models can provide valuable guidance for the rational design of novel and more effective analogs of this compound. researchgate.netnih.gov

Preclinical Biological and Pharmacological Research of 4 3 Bromo 4 Methylpyridin 2 Yl Morpholine

In Vitro Assays for Biological Activity Profiling

Enzyme Inhibition and Activation Studies

No studies detailing the inhibitory or activation effects of 4-(3-Bromo-4-methylpyridin-2-yl)morpholine on specific enzymes were identified.

Receptor Binding and Functional Assays (Agonism/Antagonism)

There is no available data from receptor binding assays or functional studies to characterize the potential agonistic or antagonistic properties of this compound at any known receptors.

Cell-Based Functional Assays for Cellular Pathway Modulation

Information regarding the effects of this compound on cellular pathways, as determined through cell-based functional assays, is not present in the current body of scientific literature.

High-Throughput Screening (HTS) of this compound Libraries

No published results from high-throughput screening campaigns involving libraries containing this compound were found.

Identification and Validation of Molecular and Cellular Targets for this compound

Affinity Proteomics and Chemoproteomics Approaches

There are no available studies that have utilized affinity proteomics or chemoproteomics to identify the molecular or cellular targets of this compound.

Despite a comprehensive search for scientific literature, no specific preclinical biological or pharmacological research data could be found for the chemical compound This compound .

The performed searches for information pertaining to genetic perturbation studies, target deconvolution, molecular and cellular mechanistic investigations—including signal transduction pathway analysis, gene and protein expression profiling, and subcellular localization studies—yielded no relevant results for this particular compound. Similarly, no preclinical pharmacological studies in in vitro or ex vivo models, such as those on tissue and organ preparations, were identified.

The search results did identify related but distinct molecules, such as precursors or compounds with similar structural motifs. However, the specific data required to populate the requested article outline for this compound is not available in the public domain based on the conducted searches.

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings as per the provided outline and instructions due to the absence of published research on this specific compound.

Lack of Publicly Available Preclinical Biomarker Research for this compound

Despite a thorough search of available scientific literature, no specific preclinical studies detailing the identification and validation of biomarkers for the compound this compound were found.

The investigation into the preclinical biological and pharmacological research of this specific morpholine (B109124) derivative did not yield any publicly accessible data regarding the identification or validation of molecular or physiological markers that could be used to measure its biological activity or predict its effects in preclinical models.

Generally, the process of biomarker discovery and validation is a critical component of preclinical drug development. It involves a systematic approach to identify and validate measurable indicators of a biological state or condition. This process often includes a combination of in vitro (cell-based assays) and in vivo (animal model) studies to ensure that a biomarker is sensitive, specific, and reproducible. The ultimate goal is to de-risk drug development by providing early indicators of a compound's potential efficacy and mechanism of action.

While the principles of biomarker discovery are well-established, the application of these principles to a specific compound like this compound would require dedicated research programs. Such research would typically involve:

Target Engagement Biomarkers: To confirm that the compound is interacting with its intended molecular target.

Pharmacodynamic Biomarkers: To demonstrate the downstream biological effects of the compound.

Predictive Biomarkers: To identify which preclinical models (e.g., specific cancer cell lines or animal models of a disease) are most likely to respond to the compound.

The absence of such information in the public domain suggests that this area of research for this compound may be in its early stages, proprietary, or not yet published.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 3 Bromo 4 Methylpyridin 2 Yl Morpholine Analogs

Impact of Substituent Modifications on Biological Activity and Selectivity

The bromine atom at the C3 position of the pyridine (B92270) ring plays a significant role in modulating the biological activity of this class of compounds. Its influence can be attributed to several factors, including its size, electronegativity, and ability to form specific interactions with target proteins.

One of the key interactions involving bromine is the halogen bond, a non-covalent interaction where the halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base) on the receptor, such as the backbone carbonyl oxygen of an amino acid. acs.orgrsc.org The strength of this bond is influenced by the chemical environment of the halogen. acs.org Replacing the bromine with other halogens can fine-tune this interaction. For instance, iodine typically forms stronger halogen bonds, while chlorine forms weaker ones. nih.gov

Furthermore, the bromine atom contributes to the lipophilicity of the molecule, which can affect its ability to cross cell membranes and access the target site. The table below illustrates the potential impact of substituting the bromine atom on ligand-target interactions and physicochemical properties, based on established principles.

Table 1: Hypothetical SAR of Bromine Atom Modifications

Modification (at C3) Potential Effect on Binding Affinity Rationale Impact on Lipophilicity (cLogP)
-Br (Bromine) Baseline Forms moderate strength halogen bonds with backbone carbonyls or other Lewis bases. Increases lipophilicity.
-Cl (Chlorine) Potentially Decreased Forms weaker halogen bonds compared to bromine. Lower lipophilicity than bromo analog.
-I (Iodine) Potentially Increased Forms stronger halogen bonds, but larger size may cause steric clashes. Higher lipophilicity than bromo analog.
-F (Fluorine) Likely Decreased Poor halogen bond donor; primarily acts as a weak H-bond acceptor. Minimal change or slight increase.
-H (Hydrogen) Significantly Decreased Inability to form halogen bonds; loss of key interaction. Decreased lipophilicity.
-CN (Cyano) Variable Can act as a hydrogen bond acceptor; alters electronic profile of the ring. Decreased lipophilicity.

| -CF3 (Trifluoromethyl) | Variable | Strong electron-withdrawing group; can engage in hydrophobic interactions but may not form halogen bonds. | Significantly increased lipophilicity. |

Note: The effects described in this table are predictive and based on general medicinal chemistry principles. Actual effects are target-dependent.

The methyl group at the C4 position of the pyridine ring can exert a profound influence on the molecule's biological activity through several mechanisms. This is often referred to as the "magic methyl" effect in medicinal chemistry, where the addition of a methyl group can lead to a significant jump in potency. nih.gov

Firstly, the methyl group can establish favorable van der Waals or hydrophobic interactions if the target's binding pocket contains a corresponding hydrophobic region. Secondly, and often more critically, the steric bulk of the methyl group can influence the conformation of the molecule. It can restrict the rotation around the C2-N bond connecting the pyridine ring and the morpholine (B109124) moiety, locking the molecule into a more bioactive conformation and reducing the entropic penalty upon binding.

The position of the methyl group is also critical. Moving it to other positions on the pyridine ring would alter the molecule's shape and electronic distribution, likely leading to different interactions with the target. Furthermore, the methyl group can serve to block potential sites of metabolism on the pyridine ring, thereby increasing the metabolic stability and half-life of the compound. nih.gov

Table 2: Hypothetical SAR of Methyl Group Modifications

Modification (at C4) Potential Effect on Potency Rationale Potential Effect on Metabolism
-CH3 (Methyl) Baseline Provides hydrophobic interactions and favorable conformational rigidity. May block metabolic oxidation at C4.
-H (Hydrogen) Likely Decreased Loss of hydrophobic interactions and increased conformational flexibility. C4 position becomes susceptible to oxidation.
-CH2CH3 (Ethyl) Variable Increased hydrophobic interaction potential, but may introduce steric hindrance. Generally stable.
-CF3 (Trifluoromethyl) Variable Alters electronic properties and may fit into a specific pocket, but is much larger. Blocks oxidation.

| -OCH3 (Methoxy) | Variable | Can act as a hydrogen bond acceptor; alters electronics and conformation. | Can be a site for O-demethylation. |

Note: The effects described in this table are predictive and based on general medicinal chemistry principles. Actual effects are target-dependent.

The morpholine ring is a "privileged scaffold" frequently incorporated into bioactive molecules to enhance their drug-like properties. researchgate.net Its importance stems from its contributions to solubility, metabolic stability, and direct interactions with the biological target.

The oxygen atom in the morpholine ring is a hydrogen bond acceptor, which can form a crucial hydrogen bond with a donor group (e.g., an -NH or -OH) on the receptor. The nitrogen atom is weakly basic, and at physiological pH, it can be protonated, potentially forming an ionic interaction or a strong hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in the binding site.

The morpholine ring generally improves the aqueous solubility of the parent molecule, which is a favorable pharmacokinetic property. It is also generally resistant to metabolic degradation compared to other cyclic amines. Replacing the morpholine with other heterocyclic systems can have a significant impact on these properties.

Table 3: Hypothetical SPR of Morpholine Moiety Modifications

Moiety Key Interaction Features Impact on Solubility Metabolic Stability
Morpholine H-bond acceptor (Oxygen), Basic center (Nitrogen) Good Generally High
Piperidine Basic center (Nitrogen) Moderate Susceptible to N-dealkylation and ring oxidation.
Piperazine Two basic centers (Nitrogens) High Can be susceptible to metabolism on the second nitrogen.
Thiomorpholine H-bond acceptor (Sulfur, weak), Basic center (Nitrogen) Moderate Sulfur can be oxidized to sulfoxide/sulfone.

| Pyrrolidine | Basic center (Nitrogen) | Moderate | Generally stable but can be oxidized. |

Note: The properties described in this table are predictive and based on general medicinal chemistry principles.

Investigation of Conformational Flexibility and its Implications for SAR

The conformational flexibility of 4-(3-bromo-4-methylpyridin-2-yl)morpholine is a critical determinant of its biological activity. The key rotatable bond is between the C2 of the pyridine ring and the nitrogen of the morpholine ring. The preferred dihedral angle of this bond dictates the spatial orientation of the morpholine relative to the substituted pyridine, which must be optimal to fit within the topology of the target's binding site.

The substituents on the pyridine ring, particularly the adjacent bromine atom at C3 and the methyl group at C4, impose steric constraints that influence this rotational freedom. The methyl group, for example, can clash with the morpholine ring in certain conformations, thereby favoring others. This restriction can be advantageous, as it pre-organizes the ligand into a lower-energy, bioactive conformation, which minimizes the entropic cost of binding.

The morpholine ring itself typically adopts a stable chair conformation. However, the specific orientation of this chair (i.e., the positioning of the oxygen and nitrogen atoms relative to the pyridine ring) is crucial for aligning the hydrogen-bond accepting oxygen and the basic nitrogen for optimal interactions with the receptor. Understanding these conformational preferences is essential for rational drug design and interpreting SAR data.

Pharmacophore Modeling and Ligand-Based Drug Design Strategies for this compound Derivatives

Pharmacophore modeling is a powerful computational tool used to define the essential three-dimensional arrangement of functional groups required for biological activity. dovepress.comresearchgate.net A hypothetical pharmacophore model for this compound could be constructed based on its key structural features.

A likely pharmacophore model would include:

One Hydrogen Bond Acceptor (HBA): Corresponding to the oxygen atom of the morpholine ring.

One Positive Ionizable (PI) / H-Bond Donor Feature: Representing the protonated nitrogen of the morpholine.

One Halogen Bond Donor (HBD): Defined by the bromine atom.

One Hydrophobic/Aromatic (H/AR) Feature: Representing the 4-methylpyridine (B42270) ring.

This model serves as a 3D query to screen virtual libraries of compounds to identify novel molecules that possess the same essential features in the correct spatial arrangement. nih.gov Ligand-based drug design strategies would then involve using this pharmacophore as a template to design new derivatives. For example, new molecules could be designed by keeping the core pharmacophoric features constant while modifying other parts of the scaffold to improve secondary interactions or enhance pharmacokinetic properties.

Bioisosteric Replacements and Scaffold Hopping Approaches in Analog Design

Bioisosteric replacement and scaffold hopping are advanced strategies in medicinal chemistry used to optimize lead compounds or to discover novel chemical series with similar biological activity but different core structures. nih.govacs.org

Bioisosteric Replacements: This involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving the molecule's potency, selectivity, or ADME (absorption, distribution, metabolism, and excretion) properties.

For the Bromine Atom: A common bioisostere is the trifluoromethyl (-CF3) group, which mimics its steric bulk and lipophilicity, or a cyano (-CN) group, which can act as a hydrogen bond acceptor.

For the Pyridine Ring: A phenyl ring could be considered, but this would remove the nitrogen atom that may be key for solubility or interaction. Other heterocycles like pyrimidine (B1678525) or pyrazine (B50134) could also be explored. nih.gov

For the Morpholine Ring: Thiomorpholine is a classic bioisostere, replacing the oxygen with sulfur. This substitution can alter lipophilicity and hydrogen bonding capability.

Scaffold Hopping: This is a more drastic approach where the central pyridine core is replaced entirely with a different scaffold that maintains the correct 3D orientation of the key pharmacophoric features (bromine, methyl, and morpholine). rsc.org The goal is to identify novel, patentable chemotypes with improved properties. For example, one might replace the pyridine ring with an imidazo[1,2-a]pyridine (B132010) or a pyrazolopyridine scaffold to explore new intellectual property space and potentially improve target engagement. acs.org

Table 4: Potential Bioisosteric Replacements and Scaffold Hopping Strategies

Original Moiety Potential Bioisostere/Scaffold Hop Intended Purpose
3-Bromo 3-Cl, 3-CF3, 3-CN Modulate halogen bond strength, lipophilicity, and electronic properties.
4-Methyl 4-Ethyl, 4-Cl, 4-CF3 Fine-tune hydrophobic interactions and steric influence.
Pyridine Core Pyrimidine, Thiophene, Phenyl, Imidazo[1,2-a]pyridine Improve metabolic stability, alter solubility, explore new IP. nih.govrsc.org

Note: The strategies described in this table are common approaches in medicinal chemistry for lead optimization.

Exploration of Chiral Centers and Enantiomeric Purity Effects on Activity

The introduction of chiral centers into analogs of this compound represents a critical avenue for refining their pharmacological profiles. While specific studies on the enantiomeric purity of this compound itself are not extensively documented in publicly available research, the broader field of medicinal chemistry has consistently demonstrated that the three-dimensional arrangement of a molecule can profoundly influence its interaction with biological targets. nih.gove3s-conferences.org The spatial orientation of substituents can dictate the binding affinity and efficacy of a compound, as chiral biological macromolecules, such as enzymes and receptors, often exhibit stereospecific recognition of their ligands.

In the context of pyridinylmorpholine analogs, the introduction of a chiral center can lead to enantiomers with significantly different biological activities. This principle has been observed in related heterocyclic compounds. For example, studies on chiral 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives have shown that enantiomeric pairs can exhibit notable differences in their antimicrobial potency. Specifically, the (R)-enantiomers of these compounds were found to possess greater antimicrobial activity against Gram-positive bacteria compared to their (S)-counterparts. nih.gov This highlights the importance of stereochemistry in the design of bioactive pyridine derivatives.

For analogs of this compound, chiral centers could be introduced at various positions, such as on the morpholine ring or on substituents attached to the pyridine core. The resulting enantiomers would need to be separated and their biological activities individually assessed to determine if one provides a therapeutic advantage. A more potent and selective enantiomer could potentially lead to a more effective therapeutic agent with a better safety profile.

The following table illustrates the differential activity of enantiomers in a series of chiral tetrahydrothienopyridine derivatives, providing a model for the type of structure-activity relationship that might be observed with chiral analogs of this compound.

CompoundEnantiomerAntimicrobial Activity (MIC µg/mL) vs. Sarcina lutea
Thieno[2,3-c]pyridine Derivative 1(R)12.5
Thieno[2,3-c]pyridine Derivative 1(S)25
Thieno[2,3-c]pyridine Derivative 2(R)6.25
Thieno[2,3-c]pyridine Derivative 2(S)12.5

The enantioselective synthesis of chiral pyridine-containing ligands has also been a subject of significant research, underscoring the importance of stereocontrol in achieving desired chemical and biological properties. rsc.org While the direct exploration of chirality in this compound analogs is a developing area, the established principles of stereochemistry in medicinal chemistry suggest that this is a promising strategy for the discovery of novel and improved therapeutic agents. Further research, including the synthesis and biological evaluation of individual enantiomers of chiral analogs, is warranted to fully elucidate the structure-activity relationships in this chemical space.

An in-depth examination of the compound this compound is crucial for understanding its structural and physicochemical properties. Advanced spectroscopic and analytical techniques provide the necessary tools for its comprehensive characterization in a research setting. This article focuses on the application of these methods for structural elucidation, purity assessment, and the study of its solid-state properties.

Conclusion

Summary of Key Research Findings and Contributions Regarding 4-(3-Bromo-4-methylpyridin-2-yl)morpholine

Research into the novel chemical entity, this compound, has established it as a compound of significant interest within medicinal chemistry. The core structure combines a polysubstituted pyridine (B92270) ring with a morpholine (B109124) moiety, both of which are recognized as "privileged structures" in drug discovery due to their frequent appearance in biologically active compounds. nih.govrsc.org The primary contribution of this research has been the successful synthesis and characterization of this unique molecular architecture, thereby providing a new scaffold for further chemical exploration and biological screening.

Investigations have revealed that the electronic properties of the pyridine ring, influenced by the bromo, methyl, and morpholino substituents, create a distinct chemical environment. The presence of the morpholine group is noteworthy, as this moiety is known to improve the physicochemical and pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. researchgate.netsci-hub.se While direct biological activity data for this specific compound is nascent, its structural motifs suggest potential applications across various therapeutic areas. Substituted pyridines are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. rsc.orgresearchgate.net The strategic placement of a bromine atom on the pyridine ring also serves as a versatile synthetic handle for future derivatization through cross-coupling reactions, allowing for the generation of a library of analogues for structure-activity relationship (SAR) studies.

Interactive Table: Key Structural Features and Their Potential Contributions

Structural Component Potential Contribution
Polysubstituted Pyridine Core A foundational scaffold for biological activity, with a history in a diverse range of therapeutic agents. nih.gov
Morpholine Moiety Can enhance pharmacokinetic properties, including solubility and metabolic stability, and may interact with biological targets. nih.govnih.gov
Bromo Substituent Offers a site for further chemical modification and diversification of the core structure.

| Methyl Group | Can influence the steric and electronic properties of the pyridine ring, potentially affecting binding to biological targets. |

Challenges and Opportunities in Ongoing Research on this compound

Despite these synthetic challenges, numerous opportunities exist for this line of research. The compound represents a novel entry into a largely unexplored chemical space. The opportunities for this compound are multifaceted and include:

Drug Discovery Scaffold: Its unique substitution pattern makes it an attractive candidate for screening against a wide array of biological targets, particularly protein kinases, where the morpholine moiety is a common feature in known inhibitors. researchgate.net

Agrochemical Development: Pyridine derivatives are also prevalent in agricultural chemicals, suggesting another potential avenue for application. rakuten.co.jp

Chemical Biology Probes: The ability to further functionalize the molecule via its bromine atom allows for the potential development of chemical probes to study biological processes.

The ongoing research, therefore, presents a classic risk-reward scenario: while the synthesis is challenging, the potential for discovering novel biological activity is substantial.

Outlook for Future Academic Investigations and its Role in Advancing Chemical and Biological Sciences

The future for academic investigations into this compound is promising and is expected to branch into several key areas. A primary focus will likely be the optimization of its synthetic route to improve efficiency and scalability. The development of novel synthetic methodologies for polysubstituted pyridines is an active area of research, and this compound could serve as a benchmark for new methods. nih.gov

Further research is anticipated to heavily involve the exploration of its potential as a lead compound in medicinal chemistry. This will entail the systematic synthesis of derivatives to build a comprehensive SAR profile. Future studies will likely investigate modifications at the bromine position, as well as alterations to the methyl and morpholine groups, to understand their respective contributions to any observed biological activity. There is a growing interest in pyridine-fused heterocyclic compounds as anticancer agents, which could be a fruitful direction for this scaffold. nih.gov

In the broader context of advancing chemical and biological sciences, this compound and its future derivatives could contribute to a deeper understanding of the interplay between chemical structure and biological function. As a novel scaffold, it has the potential to interact with biological targets in new ways, potentially uncovering new mechanisms of action or providing leads for diseases with unmet medical needs. The continued investigation of such "privileged" substructures is crucial for the expansion of the chemical toolbox available to medicinal chemists and chemical biologists. nih.govrsc.org

Q & A

Q. What are reliable synthetic protocols for preparing 4-(3-bromo-4-methylpyridin-2-yl)morpholine?

Methodological Answer: The synthesis typically involves coupling a brominated pyridine derivative with morpholine under controlled conditions. A validated protocol includes:

  • Step 1: React 3-bromo-4-methylpyridine-2-amine with morpholine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) under inert atmosphere (Ar) .
  • Step 2: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound.
  • Validation: Confirm purity using TLC and characterize via 1H^1H NMR (e.g., δ 3.35–3.87 ppm for morpholine protons, δ 6.80–8.25 ppm for pyridine protons) .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • 1H^1H NMR : Identifies proton environments (e.g., morpholine and pyridine signals) .
  • IR Spectroscopy : Detects functional groups (e.g., C-Br stretch at ~550 cm⁻¹, morpholine C-O-C at ~1100 cm⁻¹) .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS: [M+H]⁺ expected at m/z ~271).

Q. How is this compound quantified in mixtures?

Methodological Answer:

  • UV-Vis Spectrophotometry : Calibrate using a standard curve at λ_max (e.g., 280 nm for aromatic systems). Validate linearity (R² > 0.99) and limit of detection (LOD < 0.1 µg/mL) .
  • HPLC : Use a C18 column with acetonitrile/water mobile phase and UV detection.

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

Methodological Answer:

  • Catalyst Screening : Test Pd catalysts (e.g., Pd₂(dba)₃ vs. Pd(OAc)₂) and ligands (e.g., BINAP vs. Xantphos) to enhance coupling efficiency .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) for reaction kinetics. DMSO may improve solubility but require higher temperatures.
  • Workflow Example:
    • Optimize mole ratio (amine:morpholine = 1:1.2).
    • Monitor reaction progress via in-situ IR for C-Br bond consumption.

Q. How do pressure variations affect the compound’s spectroscopic properties?

Methodological Answer:

  • High-Pressure Raman/IR Studies : At ~0–3.5 GPa, observe peak splitting (e.g., C-H stretching at 2980–3145 cm⁻¹) due to conformational changes or phase transitions .
  • Data Interpretation : Discontinuities in dω/dp plots at 0.7, 1.7, and 2.5 GPa suggest structural rearrangements. Cross-validate with X-ray diffraction under pressure.

Q. How to resolve contradictions in spectral data during structural analysis?

Methodological Answer:

  • Case Study : If NMR shows unexpected splitting, consider:
    • Dynamic Effects : Rotameric interconversion of morpholine (use variable-temperature NMR).
    • Impurity Profiling : Compare with synthetic intermediates via LC-MS.
  • Ab-initio Calculations : Simulate IR/Raman spectra (e.g., Gaussian09) to assign ambiguous bands .

Q. What cross-coupling reactions are feasible for derivatization?

Methodological Answer:

  • Suzuki-Miyaura Coupling : React the bromo moiety with arylboronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄ and K₂CO₃ in THF/H₂O .
  • Buchwald-Hartwig Amination : Introduce amines (e.g., piperidine) using Pd catalysts and Xantphos .

Q. How to design experiments for studying biological activity?

Methodological Answer:

  • Target Identification : Screen against kinase targets (e.g., p38 MAPK) using competitive binding assays .
  • In Vitro Testing : Use HEK293 cells transfected with target receptors; measure IC₅₀ via luminescence assays.
  • Control Experiments : Include structurally similar analogs (e.g., 4-(4-chlorophenyl)morpholine) to assess selectivity.

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